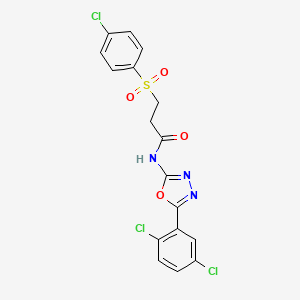

![molecular formula C19H25N3O2 B2756904 2-phenyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide CAS No. 1281087-02-2](/img/structure/B2756904.png)

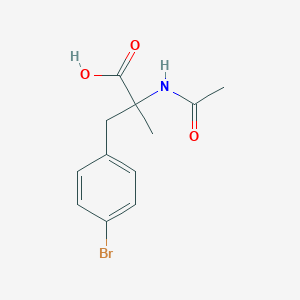

2-phenyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-phenyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

- Abstract : Researchers have explored the mechanism of cascade benz annulation of this compound catalyzed by Ag(I). The process involves oxonium-ion generation, water nucleophilic addition, ring opening hydroxylation, dual ketonization, and intramolecular cyclization. Ultimately, it leads to the formation of β-naphthol and naphthooxazole. Acid mediation plays a crucial role in several steps .

- Context : Kasralikar et al. reported a series of novel indolyl and oxochromenyl xanthenone derivatives. Among them, compounds containing the 2-phenyl-indole moiety were evaluated for their anti-HIV-1 activity .

- Abstract : A study explored the synthesis of 2-phenyl indole derivatives and evaluated their potential as anticancer agents .

- Abstract : Researchers developed a mild and efficient visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines using molecular oxygen. The resulting formamides have potential applications .

Cascade Benz Annulation for Naphthooxazole Synthesis

Anti-HIV-1 Activity

Anticancer Potential

Visible-Light-Induced Formylation

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to interact with various biological targets

Mode of Action

It’s worth noting that compounds with similar structures have been reported to act as photosensitizers, generating reactive oxygen species through energy transfer and a single electron transfer pathway .

Biochemical Pathways

Compounds with similar structures have been reported to influence various biochemical pathways .

Result of Action

Compounds with similar structures have been reported to exhibit various biological activities .

properties

IUPAC Name |

N-[2-[(2-phenylacetyl)amino]ethyl]-1-prop-2-ynylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2/c1-2-12-22-13-8-17(9-14-22)19(24)21-11-10-20-18(23)15-16-6-4-3-5-7-16/h1,3-7,17H,8-15H2,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMRUNHALVTEQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCC(CC1)C(=O)NCCNC(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2,3-dimethoxybenzoate](/img/structure/B2756821.png)

![3-(4-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2756822.png)

![6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-2-boronic acid](/img/structure/B2756827.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2756832.png)

![3-[({[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]carbamoyl}amino)methyl]benzoic acid](/img/structure/B2756837.png)

![1-Methyl-3-[(1-prop-2-enoylpiperidin-2-yl)methyl]urea](/img/structure/B2756838.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)cyclopropanecarboxamide](/img/structure/B2756842.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2756844.png)